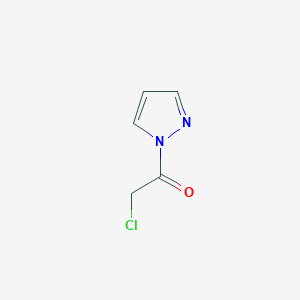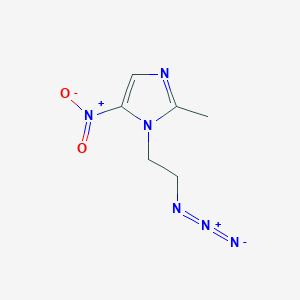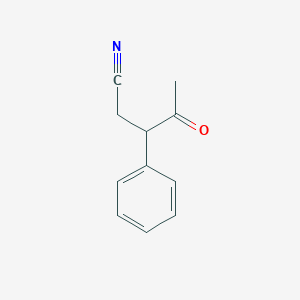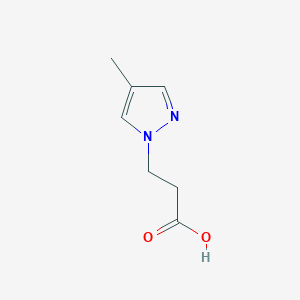
(3-Methylpentyl)amine
Vue d'ensemble
Description
“(3-Methylpentyl)amine” is a chemical compound with the molecular formula C6H15N . It has an average mass of 101.190 Da and a mono-isotopic mass of 101.120445 Da .
Synthesis Analysis
Amines, such as “(3-Methylpentyl)amine”, can be synthesized from prochiral ketones . The process involves alkylation or arylation reactions on nitrogen . Another method is reductive amination, where an aldehyde or ketone is treated with ammonia or an amine in the presence of a reducing agent .
Molecular Structure Analysis
The molecular structure of “(3-Methylpentyl)amine” consists of a chain of six carbon atoms, with one of the carbon atoms connected to a nitrogen atom . The molecule has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .
Chemical Reactions Analysis
Amines, including “(3-Methylpentyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . A specific reaction of amines is the Hofmann elimination, which converts an amine into an alkene .
Physical And Chemical Properties Analysis
“(3-Methylpentyl)amine” has a density of 0.8±0.1 g/cm3, a boiling point of 119.3±8.0 °C at 760 mmHg, and a flash point of 25.2±13.0 °C . It has a molar refractivity of 33.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 131.6±3.0 cm3 .
Applications De Recherche Scientifique
Synthesis Methodologies
Amines, including (3-Methylpentyl)amine, are synthesized through various methodologies. These include classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .
Organic Synthesis
Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .
Medicinal Chemistry
In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Multifunctional Materials
Exploring the design and synthesis of multifunctional materials based on amines, such as stimuli-responsive polymers, self-healing materials, and smart surfaces, for applications in advanced materials science, including robotics, sensing, and drug delivery .
Mécanisme D'action
Target of Action
(3-Methylpentyl)amine, also known as 3-methylpentan-1-amine, is a type of amine compoundAmines in general are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, they can act as bases, accepting protons and forming ammonium ions . They can also undergo reactions with acids to form amides .
Biochemical Pathways
For example, biogenic amines, which are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones, play crucial roles in various physiological functions .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Methylpentyl)amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of amines .
Safety and Hazards
“(3-Methylpentyl)amine” is classified as an acute toxic substance and an eye irritant . It is also considered a combustible substance . Aliphatic and cycloaliphatic amines, like “(3-Methylpentyl)amine”, are strong bases and are considered severe eye and skin irritants . Inhalation can cause irritation of the nose and throat, and lung irritation with respiratory distress .
Propriétés
IUPAC Name |
3-methylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUIBFZZUVOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388888 | |
| Record name | (3-Methylpentyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpentyl)amine | |
CAS RN |
42245-37-4 | |
| Record name | (3-Methylpentyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)











![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)
